molecular formula C11H22N2 B15252768 1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine

1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine

Cat. No.: B15252768
M. Wt: 182.31 g/mol
InChI Key: CAGVUXRLSRQNBX-UHFFFAOYSA-N
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Description

1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine is a heterocyclic compound that contains both azetidine and piperidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Contains an azetidine ring and is known for its antimicrobial properties.

    Piperidine: A six-membered ring containing nitrogen, widely used in medicinal chemistry.

    Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.

Uniqueness

1-[(Azetidin-2-yl)methyl]-3,5-dimethylpiperidine is unique due to the combination of azetidine and piperidine rings in its structure. This dual-ring system can confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)-3,5-dimethylpiperidine

InChI

InChI=1S/C11H22N2/c1-9-5-10(2)7-13(6-9)8-11-3-4-12-11/h9-12H,3-8H2,1-2H3

InChI Key

CAGVUXRLSRQNBX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC2CCN2)C

Origin of Product

United States

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